Comparative Subtype Selectivity: ER 50891 vs. RARβ and RARγ Antagonists
ER 50891 demonstrates a clear selectivity profile for RARα over the RARβ and RARγ subtypes. In head-to-head functional antagonism assays, its potency at RARα (IC50 = 1.8 nM) is significantly greater than its activity at RARγ (IC50 = 432 nM) and RARβ (IC50 = 535 nM) . This contrasts sharply with agents like LE-135, which preferentially targets RARβ (Ki = 220 nM) over RARα (Ki = 1.4 μM) , and MM11253, a selective RARγ antagonist (IC50 = 44 nM) .
| Evidence Dimension | RAR Subtype Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | RARα = 1.8 nM, RARγ = 432 nM, RARβ = 535 nM |
| Comparator Or Baseline | LE-135 (RARα Ki = 1.4 μM, RARβ Ki = 220 nM); MM11253 (RARγ IC50 = 44 nM) |
| Quantified Difference | ER 50891 is >290-fold more potent at RARα than RARγ and >290-fold more potent than RARβ. It exhibits the inverse subtype preference of LE-135 and a different primary target from MM11253. |
| Conditions | In vitro functional transactivation assays using RAR subtype-specific reporter gene systems . |
Why This Matters
Selection of ER 50891 is essential for isolating the specific biological contributions of RARα without the confounding influence of RARβ or RARγ modulation.
